N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
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Description
“N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C10H15N3O . It has an average mass of 193.246 Da and a monoisotopic mass of 193.121506 Da . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-2-13-7-9(6-11-13)12-10(14)8-4-3-5-8/h6-8H,2-5H2,1H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of a research chemical related to synthetic cannabinoids, highlighting the importance of accurate identification and the potential bioisosteric replacement of known active compounds with pyrazole rings for new drug discovery efforts (McLaughlin et al., 2016).
- Another research presented the synthesis of novel PET agents for imaging of the IRAK4 enzyme in neuroinflammation, underscoring the role of pyrazole derivatives in developing diagnostic tools (Wang et al., 2018).
Biological Activity Exploration
- The in vitro metabolism and thermal stability of a synthetic cannabinoid featuring a pyrazole core were investigated, providing insights into the metabolic pathways and stability profiles of such compounds, which is crucial for drug development and forensic analysis (Franz et al., 2017).
- Research into novel bis-pyrazole compounds demonstrated their potential antiviral activities against tobacco mosaic virus (TMV), highlighting the therapeutic applications of pyrazole derivatives (Zhang et al., 2012).
Drug Design and Molecular Modeling
- A molecular modeling study of novel pyrazole derivatives as anti-tumor agents indicates the use of pyrazole-based structures in the design and development of new anticancer drugs, demonstrating the versatility and potential of pyrazole derivatives in medicinal chemistry (Nassar et al., 2015).
Properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-13-7-9(6-11-13)12-10(14)8-4-3-5-8/h6-8H,2-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTFDTBDFQZRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259209-34-1 |
Source
|
Record name | N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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